3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile
Overview
Description
“3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile” is a chemical compound, likely an organic molecule given the presence of carbon ©, hydrogen (H), and nitrogen (N) in its name. It likely contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom, and a nitrile group, which consists of a carbon triple-bonded to a nitrogen .
Synthesis Analysis
While specific synthesis methods for “3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile” were not found, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods involve reactions between sulfur, α-methylene carbonyl compounds, and α-cyano esters .
Scientific Research Applications
- Anti-inflammatory Agents : Thiophene-based molecules exhibit anti-inflammatory properties, which are crucial for managing conditions like arthritis and autoimmune diseases .
- Anticancer Compounds : Certain thiophene derivatives have demonstrated anticancer activity. Researchers explore their potential as targeted therapies .
- Antimicrobial Agents : Thiophenes possess antimicrobial properties, making them relevant for combating bacterial and fungal infections .
- Cardiovascular Health : Some thiophene-containing compounds show anti-atherosclerotic and antihypertensive effects .
Material Science and Organic Electronics
Thiophene derivatives play a pivotal role in material science and organic electronics:
- Organic Semiconductors : Thiophene-mediated molecules contribute to the development of organic semiconductors. These materials find applications in electronic devices like organic field-effect transistors (OFETs) .
- Organic Light-Emitting Diodes (OLEDs) : The fabrication of OLEDs benefits from thiophene-based compounds. Their unique electronic properties enhance light emission efficiency .
Industrial Chemistry
Thiophene derivatives are utilized in industrial applications:
- Corrosion Inhibitors : Thiophenes serve as effective corrosion inhibitors, protecting metals and alloys from degradation .
Chemical Synthesis Strategies
Various synthetic methods lead to thiophene derivatives:
- Condensation Reactions : Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses are significant methods. For instance, the Gewald reaction produces aminothiophene derivatives by condensing sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Safety and Hazards
While specific safety and hazard information for “3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile” is not available, related compounds like “3-(5-chlorothiophen-2-yl)-1,2-oxazol-5-amine” and “3-(5-chlorothiophen-2-yl)propanoic acid” are labeled with the GHS07 pictogram and carry hazard statements H315, H319, and H335, indicating that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Future Directions
Thiophene derivatives have been the subject of considerable research interest due to their potential applications in fields such as optical computing, optical communication, and frequency generation . Future research may focus on developing new synthesis methods, exploring their properties, and investigating their potential applications .
Mechanism of Action
Target of Action
The primary target of 3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile is the P2Y12 receptor . This receptor is found on the surface of platelet cells and plays a crucial role in the coagulation cascade .
Mode of Action
3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile acts as a specific, reversible ADP receptor antagonist . It binds to the P2Y12 receptor on platelets, preventing the binding of adenosine diphosphate (ADP) to its platelet receptor . This impairs the ADP-mediated activation of the glycoprotein GPIIb/IIIa complex, a key step in the coagulation cascade .
Biochemical Pathways
The compound’s action on the P2Y12 receptor affects the coagulation cascade . By inhibiting the activation of the GPIIb/IIIa complex, it disrupts the formation of fibrinogen bridges between platelets, thereby inhibiting platelet aggregation .
Pharmacokinetics
Similar compounds have been shown to have high gi absorption and low bbb permeability .
Result of Action
The result of the compound’s action is the inhibition of platelet aggregation . This can have significant effects in conditions where platelet aggregation is a concern, such as cardiovascular disorders and myocardial infarction .
Action Environment
Similar compounds are typically stored at room temperature , suggesting that they are stable under normal environmental conditions.
properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPVLUBBUYIFPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)CC#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501812 | |
Record name | 3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71683-01-7 | |
Record name | 3-(5-Chlorothiophen-2-yl)-3-oxopropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70501812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(5-chlorothiophen-2-yl)-3-oxopropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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